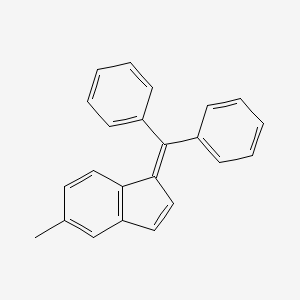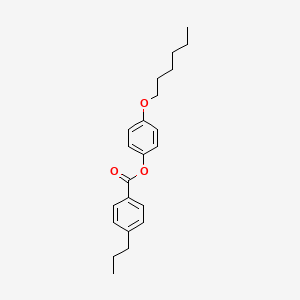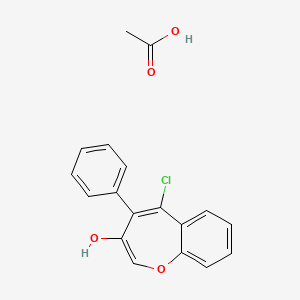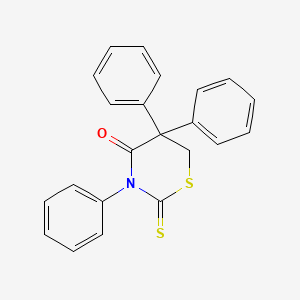
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound known for its unique structure and significant role in pharmaceutical chemistry. This compound is part of the thiazinanone family, which has been studied for various biological activities, including antibacterial, antifungal, and antitumor properties .
Métodos De Preparación
The synthesis of 3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one typically involves a multicomponent condensation or a two-step process. One common method includes the reaction between an amine, mercapto acid, and carbonyl compounds . The reaction conditions often involve refluxing in ethanol with triethylamine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its antitumor activity and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparación Con Compuestos Similares
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one can be compared with other thiazinanone derivatives, such as:
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Known for their cyclooxygenase-2 inhibition activity.
3-Pyridin-2-ylmethyl-1,3-thiazinan-4-ones: Exhibiting antioxidant activities.
3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one: Showing activity against various cancer cell types.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits.
Propiedades
Número CAS |
53628-13-0 |
|---|---|
Fórmula molecular |
C22H17NOS2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
3,5,5-triphenyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C22H17NOS2/c24-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-26-21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
PBGBDOLGJJDMFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C(=S)S1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
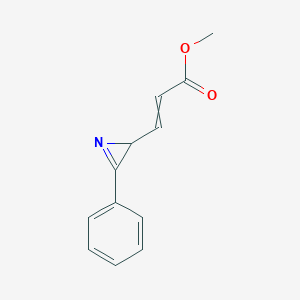

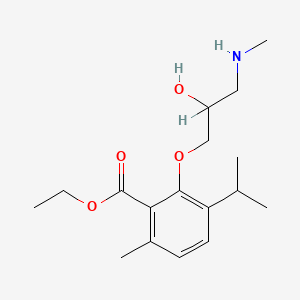
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
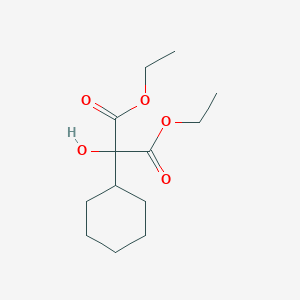
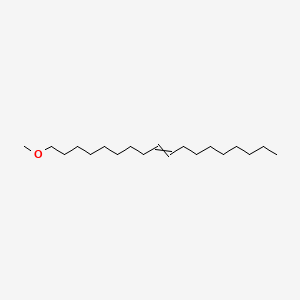
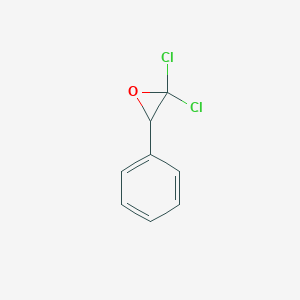
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
